Product packaging for 5-nitro-1H-1,2,3-benzotriazol-1-ol(Cat. No.:CAS No. 64352-55-2)

5-nitro-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2757499
CAS No.: 64352-55-2
M. Wt: 180.123
InChI Key: ONFJCEGMFWISPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 1H-1,2,3-Benzotriazol-1-ol Derivatives in Contemporary Organic Synthesis

1H-1,2,3-Benzotriazol-1-ol (HOBt) and its derivatives are pivotal in modern organic synthesis, most notably as additives in peptide coupling reactions. growingscience.commdpi.com The primary function of these compounds is to act as activating agents for carboxylic acids, converting them into more reactive species that readily couple with amines to form amide bonds. mdpi.comontosight.ai This process is central to the synthesis of peptides, where the precise and efficient formation of the peptide linkage is paramount. mdpi.com

The versatility of benzotriazole (B28993) derivatives is also evident in their application beyond peptide synthesis. They are employed in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials like dyes and polymers. nist.gov The benzotriazole moiety can act as a leaving group, a synthetic auxiliary, or a precursor to other functional groups, highlighting its broad utility in synthetic organic chemistry. nih.gov The development of various substituted benzotriazoles allows for the fine-tuning of reactivity and solubility to suit specific synthetic challenges. researchgate.net

The table below summarizes some key applications of 1H-1,2,3-Benzotriazol-1-ol derivatives in organic synthesis.

ApplicationDescriptionKey Advantages
Peptide Synthesis Activation of carboxylic acids for amide bond formation. mdpi.commoldb.comSuppression of racemization, improved coupling efficiency, and reduction of side reactions. growingscience.commoldb.com
General Amide Synthesis Facilitating the formation of amides from carboxylic acids and amines. mdpi.comApplicable to a wide range of substrates, including those not easily converted to acyl chlorides. mdpi.com
Synthesis of Heterocycles Used as a scaffold or precursor in the synthesis of various heterocyclic compounds. nih.govVersatile reactivity allowing for the construction of complex molecular architectures. nih.gov
Materials Science Intermediate in the synthesis of dyes, pigments, and advanced materials. moldb.comThe benzotriazole core can impart desirable electronic and optical properties. moldb.com

Historical Context and Evolution of Benzotriazole-Based Coupling Reagents

The landscape of peptide synthesis was significantly transformed in the 1970s with the introduction of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive for dicyclohexylcarbodiimide (B1669883) (DCC)-mediated couplings. growingscience.comresearchgate.net Prior to this, while methods like acid chlorides and azides were effective, the field was in search of reagents that could offer higher efficiency and minimize the persistent problem of racemization. ethernet.edu.et The use of DCC alone was often plagued by the formation of N-acylurea byproducts and significant loss of optical purity. growingscience.comresearchgate.net

The discovery by König and Geiger that HOBt could suppress these side reactions marked a pivotal moment in the evolution of coupling reagents. growingscience.com This led to the widespread adoption of HOBt and its derivatives in both solution-phase and the burgeoning field of solid-phase peptide synthesis. nist.govresearchgate.net The success of HOBt spurred the development of a new generation of coupling reagents where the HOBt moiety was integrated into the reagent itself. This led to the creation of onium salts, such as phosphonium (B103445) and aminium/uronium salts, which offered even greater coupling efficiency and convenience. ontosight.aimoldb.com

Examples of these second-generation reagents include BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). ontosight.aidtic.mil These reagents, while highly effective, also brought to light the importance of the benzotriazole structure in the activation process. Further research led to the development of HOBt derivatives with modified electronic properties, such as those bearing electron-withdrawing groups, to enhance reactivity. ontosight.ai The introduction of 7-aza-1-hydroxybenzotriazole (HOAt) by Carpino in the early 1990s represented another significant advancement, offering superior reactivity due to the electron-withdrawing effect of the nitrogen atom at the 7-position. ontosight.ai

The timeline below highlights key milestones in the development of benzotriazole-based coupling reagents.

YearMilestoneSignificance
1955 Sheehan and Hess report the use of Dicyclohexylcarbodiimide (DCC) for peptide synthesis. ontosight.aiA foundational coupling reagent, but with limitations regarding side reactions and racemization. researchgate.net
1970 König and Geiger introduce 1-hydroxybenzotriazole (HOBt) as an additive. growingscience.comDramatically reduced racemization and byproduct formation in DCC-mediated couplings. growingscience.com
1975 Castro and colleagues develop BOP, the first phosphonium-type coupling reagent based on HOBt. ontosight.aiOffered excellent coupling efficiency and solubility. ontosight.ai
Early 1990s Carpino introduces 7-aza-1-hydroxybenzotriazole (HOAt). ontosight.aiA more reactive additive due to the electronic influence of the additional nitrogen atom. ontosight.ai
Post-1990s Development of numerous HOBt derivatives and onium salts (e.g., HBTU, HCTU). mdpi.comresearchgate.netProvided a wide range of reagents with tailored reactivity and applications for increasingly complex synthetic targets. mdpi.com

Structural Elucidation and Significance of the 5-Nitro Substitution in Benzotriazole Frameworks

The benzotriazole framework is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a 1,2,3-triazole ring. nist.gov This structure can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. The specific compound of interest, 5-nitro-1H-1,2,3-benzotriazol-1-ol, features a hydroxyl group at the 1-position of the triazole ring and a nitro group at the 5-position of the benzene ring.

The introduction of a nitro group (–NO2) onto the aromatic ring has profound electronic consequences. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds. Through resonance, the nitro group can delocalize the pi electrons of the aromatic ring, further decreasing its electron density.

This strong electron-withdrawing nature significantly impacts the reactivity of the benzotriazole system. It deactivates the benzene ring towards electrophilic aromatic substitution reactions, making further substitution on the aromatic ring more difficult. Conversely, it facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. In the context of coupling reagents, the electron-withdrawing nitro group can increase the acidity of the N-hydroxy moiety, which in turn can enhance the leaving group ability of the benzotriazoloxy group during the coupling reaction, potentially leading to faster and more efficient amide bond formation. ontosight.ai

The table below outlines the key structural features of this compound and the significance of the nitro substitution.

Structural FeatureDescriptionSignificance
Benzotriazole Core A fused bicyclic system of benzene and a 1,2,3-triazole ring. nist.govProvides a stable scaffold with multiple sites for substitution and diverse chemical reactivity. nih.gov
1-Hydroxy Group A hydroxyl group attached to a nitrogen atom of the triazole ring.Essential for its function as a coupling additive, forming an active ester with carboxylic acids. mdpi.com
5-Nitro Group A nitro (–NO2) group at the 5-position of the benzene ring.Acts as a strong electron-withdrawing group, modifying the electronic properties of the entire molecule.
Electronic Effects The nitro group deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.Influences the reactivity of the compound and its derivatives in various chemical transformations.

Current Research Landscape and Key Challenges in this compound Studies

The current research involving this compound and related nitrobenzotriazoles is multifaceted, spanning organic synthesis, materials science, and medicinal chemistry. moldb.com Due to its structural similarity to other biologically active compounds, it is being investigated for potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. moldb.com In materials science, the unique electronic properties conferred by the nitro group make it a candidate for the development of advanced materials such as semiconductors and optoelectronic devices. moldb.com

However, the study and application of this compound are not without significant challenges. One of the primary concerns is the inherent hazard associated with nitro-containing aromatic compounds. Many nitroaromatics are known to be energetic materials, and some benzotriazole derivatives have been explored for this purpose. Indeed, anhydrous HOBt itself is explosive, and the presence of a nitro group can further enhance this property. mdpi.com This necessitates stringent safety protocols for its synthesis, handling, and storage.

From a synthetic standpoint, achieving regioselective synthesis of substituted benzotriazoles can be challenging. The synthesis often starts from the corresponding substituted o-phenylenediamine (B120857), and the cyclization step can lead to a mixture of isomers, which can be difficult to separate. For instance, the synthesis of 1-substituted benzotriazoles can be accompanied by the formation of the 2-substituted isomer, with the reaction conditions often dictating the product ratio.

Furthermore, while the electron-withdrawing nature of the nitro group can be beneficial for enhancing reactivity in coupling reactions, it can also lead to increased sensitivity and potential decomposition pathways for the molecule. A key area of ongoing research is the development of safer, more stable, and equally effective alternatives to traditional benzotriazole-based reagents, partly driven by the hazardous nature of compounds like HOBt and its nitro-derivatives. Computational studies are also likely to play an important role in predicting the stability, reactivity, and potential hazards of new derivatives, guiding synthetic efforts towards more practical and safer reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O3 B2757499 5-nitro-1H-1,2,3-benzotriazol-1-ol CAS No. 64352-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-5-nitrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-9-6-2-1-4(10(12)13)3-5(6)7-8-9/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFJCEGMFWISPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Nitro 1h 1,2,3 Benzotriazol 1 Ol and Analogues

Strategies for the Construction of the Benzotriazole (B28993) Ring System

The formation of the benzotriazole scaffold is a foundational step in the synthesis of its various derivatives. Methodologies generally involve the cyclization of ortho-substituted benzene (B151609) rings.

Classical Diazotization and Cyclization Approaches

The most common and classical method for synthesizing the benzotriazole ring system involves the diazotization of o-phenylenediamine (B120857), followed by an intramolecular cyclization. pharmacyinfoline.comijariie.comgsconlinepress.com This reaction is typically carried out by treating o-phenylenediamine with sodium nitrite (B80452) in an acidic medium, such as acetic acid or hydrochloric acid, at low temperatures. pharmacyinfoline.comijariie.com

The process begins with the diazotization of one of the amino groups on the o-phenylenediamine to create a diazonium salt intermediate. pharmacyinfoline.comechemi.com This intermediate is unstable and readily undergoes an internal cyclization, where the diazonium group is attacked by the adjacent free amino group. echemi.comstackexchange.com A final proton loss results in the formation of the stable benzotriazole ring. echemi.com This reaction is generally considered irreversible due to the high stability of the resulting benzotriazole product. echemi.comstackexchange.com The reaction conditions can be fine-tuned, but a typical procedure involves cooling the diamine solution before the addition of aqueous sodium nitrite, which often leads to a spontaneous exotherm. pharmacyinfoline.comijariie.com

Table 1: Typical Reaction Parameters for Classical Benzotriazole Synthesis

ParameterValue/ConditionSource(s)
Starting Material o-Phenylenediamine pharmacyinfoline.comijariie.com
Reagent Sodium Nitrite (NaNO₂) pharmacyinfoline.comijariie.com
Solvent/Acid Acetic Acid / Water pharmacyinfoline.comijariie.com
Initial Temperature Cool to 15°C ijariie.com
Reaction Progression Exothermic rise to ~85°C pharmacyinfoline.comijariie.com
Yield ~67% pharmacyinfoline.com

Multi-Step Synthesis from Substituted o-Phenylenediamines

This classical diazotization method can be extended to substituted o-phenylenediamines to produce a wide array of benzotriazole analogues. echemi.comstackexchange.com By starting with a pre-functionalized o-phenylenediamine, specific substituents can be incorporated onto the benzene portion of the benzotriazole ring. For instance, the synthesis of benzotriazole-5-carboxylic acid is achieved by using 3,4-diaminobenzoic acid as the starting material in the diazotization reaction. ijpsonline.com

Furthermore, N-substituted benzotriazoles can be prepared through a multi-step sequence. This often involves the initial N-alkylation or N-arylation of a substituted o-phenylenediamine, followed by the standard diazotization and cyclization procedure to form the N1-substituted benzotriazole. tsijournals.comresearchgate.net This approach provides regioselective access to N1-isomers, which are often sought after for their specific biological and chemical properties. tsijournals.com An operationally simple, one-pot method has been developed for this transformation, demonstrating good functional group tolerance. researchgate.net

Regioselective Introduction of the Nitro Functionality

The introduction of a nitro group onto the benzotriazole ring is a critical step in the synthesis of 5-nitro-1H-1,2,3-benzotriazol-1-ol. The position of this electrophilic aromatic substitution is highly dependent on the synthetic strategy employed.

Nitration of Pre-formed Benzotriazole Scaffolds

One approach is the direct nitration of a pre-existing benzotriazole or benzotriazol-1-ol scaffold. The nitration of 1H-benzotriazole using a standard mixture of concentrated nitric acid and sulfuric acid has been reported to yield 4-nitro-1H-benzotriazole. guidechem.comchemicalbook.com The regioselectivity of nitration is influenced by the electronic properties of the benzotriazole ring system and any existing substituents. nih.govcsu.edu.au

The presence of directing groups on the benzene ring can be exploited to control the position of nitration. For example, the electron-withdrawing carboxylic acid group in 1H-benzotriazole-4-carboxylic acid deactivates the ring and directs the incoming nitro group to the meta-position, resulting in 6-nitro-1H-benzotriazole-4-carboxylic acid. Achieving the desired 5-nitro substitution via this method would require a benzotriazole precursor with a directing group that favors substitution at the C5 position. A process safety assessment of the nitration of a benzotriazole ketone derivative highlights the strongly exothermic nature of this reaction, necessitating careful temperature control. mdpi.com

Synthesis from Nitro-Substituted Aromatic Precursors

A more direct and often more regioselective method involves starting with an aromatic precursor that already contains the nitro group at the desired position. A general and important route to the benzotriazol-1-ol scaffold involves the reaction of 1-chloro-2-nitrobenzene (B146284) or 1,2-dinitrobenzene (B166439) with hydrazine. guidechem.comchemicalbook.com This reaction proceeds through a 2-nitrophenylhydrazine (B1229437) intermediate, which then cyclizes to form benzotriazol-1-ol. chemicalbook.com

To synthesize the target molecule, this compound, this strategy can be adapted by using a correspondingly substituted precursor. For example, starting with a compound such as 1,2-dichloro-4-nitrobenzene or 2-chloro-4-nitroaniline (B86195) would lead to the desired 5-nitro substituted benzotriazole framework. Another viable pathway is the diazotization and cyclization of 4-nitro-1,2-phenylenediamine, which would yield 5-nitro-1H-benzotriazole. Subsequent N-hydroxylation would be required to complete the synthesis of the final product.

Derivatization and Functionalization at the N1-Hydroxyl Position

The N1-hydroxyl group of this compound and its non-nitrated analogue, 1-hydroxybenzotriazole (B26582) (HOBt), is a key site for chemical modification. This functional group enhances the utility of the molecule, particularly in its role as a versatile reagent in organic synthesis. nih.govacs.org

The hydroxyl group can undergo various reactions, including O-alkylation and O-arylation. acs.orgbeilstein-journals.org For instance, N-hydroxybenzotriazoles can be O-arylated using diaryliodonium salts under metal-free conditions. acs.orgbohrium.com The N-OH group can also be converted into sulfonate esters, which are themselves useful reagents. rsc.orgrsc.org

A primary application of N-hydroxybenzotriazoles is as additives or activating agents in coupling reactions, especially in peptide synthesis. thieme-connect.de They react with carboxylic acids to form activated esters (N-acyloxybenzotriazoles). These esters are highly reactive towards nucleophiles, such as amines, facilitating the formation of amide bonds under mild conditions. acs.orgthieme-connect.de This reactivity has been harnessed in various synthetic contexts, from the synthesis of C-acylation compounds to the β-functionalization of saturated esters. acs.orgthieme-connect.de

Table 2: Selected Derivatization Reactions at the N1-Hydroxyl Position of Benzotriazoles

Reaction TypeReagentsProduct TypeSource(s)
O-Arylation Diaryliodonium SaltsN-(Aryloxy)benzotriazoles acs.orgbohrium.com
Formation of Sulfonate Esters Tosyl Chloride / Sulfonyl HydrazidesN-(Tosyloxy)benzotriazoles / Sulfonates rsc.orgrsc.org
O-Alkylation Alcohols (under Mitsunobu-type conditions)N-(Alkoxy)benzotriazoles beilstein-journals.org
Activation of Carboxylic Acids Carboxylic Acids (with coupling agent)N-Acyloxybenzotriazole Esters acs.orgthieme-connect.de
β-Functionalization Assistance Saturated Esters / Isatins (NHC-catalyzed)Spirooxindole Lactones nih.govacs.org

Alkylation and Acylation Strategies

The alkylation and acylation of benzotriazole derivatives, including nitro-substituted analogues, are fundamental strategies for modifying their properties and reactivity. N-alkylation of the benzotriazole ring system can yield a mixture of isomers. For instance, the alkylation of 1H-benzotriazole with alkyl halides typically produces 1-alkylbenzotriazole as the major product, along with 2-alkylbenzotriazole and 1,3-dialkylbenzotriazolium salts as minor products. chemicalbook.com The use of basic conditions, such as sodium hydroxide (B78521) in DMF, is common for these reactions. researchgate.net

In the context of 5-nitrobenzotriazole (B1293488), N-alkylation has been shown to predominantly yield 2-alkyl-5-nitro-2H-benzotriazoles as the major products. researchgate.net However, all three possible isomers (1-alkyl, 2-alkyl, and 3-alkyl) can often be separated using standard column chromatography. researchgate.net This regioselectivity is a critical consideration in the synthesis of specifically functionalized reagents.

Acylation reactions are also pivotal. For example, lipase-mediated acylation using enol esters like vinyl acetate (B1210297) as acyl group donors has been employed for the kinetic resolution of related heterocyclic alcohols, demonstrating a method for introducing acyl groups enantioselectively. researchgate.net

Synthesis of Active Reagent Forms (e.g., Esters, Phosphonium (B103445) Salts)

The primary utility of this compound and its non-nitrated parent compound, 1-hydroxybenzotriazole (HOBt), lies in their conversion into active reagents for coupling reactions. thieme-connect.de These active forms enhance the reactivity of carboxylic acids, facilitating the formation of amide bonds with minimal racemization. researchgate.net

Active Esters: Active esters are formed by the reaction of a carboxylic acid with an activating agent like 1-hydroxybenzotriazole. thieme-connect.de These esters are more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The presence of the electron-withdrawing nitro group in this compound further increases the leaving group ability of the benzotriazole moiety, making its active esters even more reactive.

Phosphonium Salts: Phosphonium-based coupling reagents are among the most effective for amide bond formation. thieme-connect.com A prominent example is BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), which is derived from HOBt. researchgate.net Analogous reagents can be synthesized from this compound. These reagents activate a carboxylic acid by forming a benzotriazolyl ester intermediate in situ. researchgate.netthieme-connect.com For example, the reaction of a carboxylic acid with a phosphonium reagent like BOP in the presence of an amine leads to the formation of the desired amide. thieme-connect.de

The synthesis of these active reagents often involves the reaction of the corresponding 1-hydroxybenzotriazole derivative with a suitable precursor. For BOP, this involved reacting tris(dimethylamino)phosphine with carbon tetrachloride in the presence of HOBt, followed by anion exchange. researchgate.net Similar strategies can be applied to produce nitro-substituted analogues.

Table 1: Examples of Active Reagent Forms Derived from Benzotriazoles

Reagent TypeAbbreviationFull NameParent CompoundPrimary Application
Phosphonium SaltBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate1-Hydroxybenzotriazole (HOBt)Peptide coupling, amide bond formation. researchgate.net
Phosphonium SaltPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate1-Hydroxybenzotriazole (HOBt)Peptide coupling, activating agent. thieme-connect.com
Active EsterN/ABenzotriazol-1-yl esters1-Hydroxybenzotriazole (HOBt)Intermediate in amide synthesis. thieme-connect.de

Advanced Synthetic Approaches and Reaction Conditions for this compound

The synthesis of 1-hydroxybenzotriazoles, including the 5-nitro derivative, is a critical first step. A general method involves the reaction of a corresponding substituted 1-chloro-2-nitrobenzene or 1,2-dinitrobenzene with hydrazine. chemicalbook.com This process proceeds through a 2-nitrophenylhydrazine intermediate, which then cyclizes to form the benzotriazol-1-ol ring system. chemicalbook.com

Optimized Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its derivatives is paramount for their effective use as coupling additives. Optimization often focuses on solvent, temperature, and reagent stoichiometry. For instance, in the synthesis of related N-alkylated benzotriazoles, performing the reaction in dry DMF with powdered anhydrous potassium carbonate at room temperature has been shown to be effective. researchgate.net

For the formation of active esters and subsequent coupling reactions, conditions are chosen to minimize side reactions and racemization. A general procedure for esterification using BOP involves dissolving the N-protected amino acid and the alcohol in dichloromethane (B109758) with a non-nucleophilic base like diisopropylethylamine (iPr2NEt) at low temperatures (e.g., -20°C). thieme-connect.de The BOP reagent is then added, and the reaction is allowed to warm to room temperature slowly, which often leads to high yields of the desired ester after purification by flash chromatography. thieme-connect.de

Table 2: Optimized Conditions for Benzotriazole-Mediated Reactions

Reaction TypeSubstratesReagents/CatalystSolventTemperatureYield
N-Alkylation1,2,3-benzotriazole, 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazoleK2CO3, KI (cat.)DMFRoom Temp79.5%. researchgate.net
EsterificationN-(benzyloxycarbonyl)phenylalanine, IsopropanolBOP, iPr2NEtCH2Cl2-20°C to Room TempHigh yield after chromatography. thieme-connect.de
Alkoxybenzotriazole SynthesisBOP, MethanolDBUTHFRoom Temp48-50%. beilstein-journals.org

Chemo- and Regioselectivity in Complex Syntheses

The application of this compound-derived coupling reagents in the synthesis of complex molecules highlights their role in ensuring high chemo- and regioselectivity.

Chemoselectivity: In molecules with multiple functional groups, coupling reagents must selectively activate the carboxylic acid without reacting with other sensitive groups. Benzotriazole-based reagents are highly effective in this regard. For example, they can be used to form amide bonds in the presence of unprotected hydroxyl groups or other nucleophilic side chains in amino acids. The mild conditions employed, particularly for phosphonium salt-mediated couplings, tolerate a wide range of protecting groups commonly used in peptide synthesis, such as Fmoc and Boc. thieme-connect.de

Regioselectivity: Regioselectivity is a significant challenge in the modification of asymmetric benzotriazoles. The N-alkylation of 5-nitrobenzotriazole can lead to different isomers (N1, N2, or N3 substitution). researchgate.net However, in the context of its use as a coupling additive, the key reaction occurs at the N-hydroxyl group, leading to the formation of an active ester. The subsequent reaction is then directed by the nucleophile (the amine), which attacks the activated carbonyl carbon.

A divergent strategy has been demonstrated for synthesizing specific N-alkylated benzotriazole isomers by first performing an amination reaction and then building the triazole ring, offering a powerful method to control regioselectivity from the outset. acs.org This level of control is crucial for creating structurally defined molecules, such as specific isomers of N-methylated benzotriazoles, which would be difficult to isolate from a direct alkylation reaction. acs.org

Mechanistic Investigations of 5 Nitro 1h 1,2,3 Benzotriazol 1 Ol in Organic Transformations

Principles of Carboxylic Acid Activation in Amide Bond Formation

The creation of amide bonds, central to organic synthesis and particularly peptide chemistry, necessitates the activation of carboxylic acids. This is because the direct reaction between a carboxylic acid and an amine is generally inefficient. The process involves converting the carboxylic acid's hydroxyl group into a more effective leaving group, thereby facilitating nucleophilic attack by the amine. The compound 5-nitro-1H-1,2,3-benzotriazol-1-ol, also known as 5-nitro-HOBt, serves as a crucial additive in this activation process, typically in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). annualreviews.org

Role in the Formation of Activated Esters and Intermediates

In carbodiimide-mediated coupling reactions, the carboxylic acid initially reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. uni-tuebingen.de This intermediate is unstable and prone to undesirable side reactions, such as rearrangement to an N-acylurea or racemization of the activated amino acid. uni-tuebingen.de

The primary function of this compound is to intercept this unstable O-acylisourea intermediate. uni-tuebingen.de This rapid trapping action forms a more stable and yet highly reactive activated ester, the 5-nitro-1-benzotriazolyl ester. This active ester is less susceptible to side reactions and readily undergoes nucleophilic attack by the amine to yield the desired amide bond, regenerating the 5-nitro-HOBt in the process. wikipedia.org The formation of this specific activated ester is key to achieving high yields and minimizing the formation of byproducts.

Kinetic and Thermodynamic Aspects of Acyl Transfer

The efficacy of this compound as a coupling additive is underpinned by the kinetic and thermodynamic favorability of the acyl transfer process. oaepublish.com Kinetically, the rate at which the 5-nitro-1-benzotriazolyl ester is formed from the O-acylisourea intermediate is significantly faster than the rates of competing side reactions. This ensures that the activated carboxylic acid is efficiently funneled toward the formation of the desired amide.

Thermodynamically, the 5-nitro-1-benzotriazolyl ester is more stable than the O-acylisourea intermediate, which provides a driving force for its formation. Despite its relative stability, it remains sufficiently reactive to be readily attacked by the amine. The electron-withdrawing nitro group on the benzotriazole (B28993) ring enhances the electrophilicity of the carbonyl carbon within the activated ester, making it a more potent acylating agent than the ester derived from the unsubstituted HOBt. jcsp.org.pk

Mechanisms of Stereochemical Retention and Racemization Suppression

Preserving the stereochemical integrity of chiral amino acids is critical in peptide synthesis to avoid the formation of diastereomeric peptides with potentially altered biological functions. Racemization can occur at the α-carbon of the activated amino acid. This compound is recognized as an effective additive for suppressing this racemization. annualreviews.org

Interaction with O-Acyl Isourea Intermediates

The principal mechanism by which this compound minimizes racemization is through the swift trapping of the O-acylisourea intermediate. Racemization is understood to proceed via the formation of a 5(4H)-oxazolone (or azlactone), which can tautomerize into an achiral form. uni-tuebingen.de The formation of this oxazolone (B7731731) is often initiated by the deprotonation of the α-proton of the activated amino acid residue within the O-acylisourea.

By reacting rapidly with the O-acylisourea, 5-nitro-HOBt prevents its accumulation and subsequent conversion to the oxazolone. uni-tuebingen.de The resulting 5-nitro-1-benzotriazolyl ester is considerably more resistant to racemization than the O-acylisourea intermediate because the benzotriazole moiety is a superior leaving group, favoring direct reaction with the amine over oxazolone formation.

Comparative Mechanistic Analysis with Other Benzotriazole Additives (e.g., HOBt, HOAt)

The effectiveness of this compound in preventing racemization can be highlighted by comparing it with other benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). jcsp.org.pk

AdditivepKa in MeCN/H₂ORelative Racemization Suppression
HOBt~5.7 nih.govGood annualreviews.org
5-nitro-HOBt Not specifiedExcellent jcsp.org.pk
HOAt~4.0 nih.govExcellent lookchem.com

The acidity of the additive, reflected in its pKa value, is a significant factor in its performance. The electron-withdrawing nitro group makes 5-nitro-HOBt more acidic than HOBt. jcsp.org.pk This increased acidity enhances the rate of reaction with the O-acylisourea and increases the reactivity of the subsequent active ester. jcsp.org.pk While both 5-nitro-HOBt and HOAt are highly effective at suppressing racemization, the nitrogen atom in the 7-position of HOAt is thought to contribute a "neighboring group effect," which can also accelerate the aminolysis step. lookchem.com Nevertheless, the potent electron-withdrawing nature of the nitro group in 5-nitro-HOBt provides a comparable level of activation and racemization suppression. jcsp.org.pk

Influence of the Nitro Group on Reactivity and Selectivity

The nitro group at the 5-position of the benzotriazole ring is the key structural feature that differentiates this compound from HOBt, profoundly influencing its chemical behavior as a coupling additive. jcsp.org.pkontosight.ai

The primary impact of the electron-withdrawing nitro group is an increase in the acidity of the N-hydroxyl proton. jcsp.org.pk This has two significant consequences. Firstly, as a stronger acid, 5-nitro-HOBt is a more effective nucleophile for trapping the O-acylisourea intermediate, leading to faster formation of the active ester. Secondly, the nitro group enhances the electron-withdrawing capacity of the benzotriazolyl leaving group in the active ester. jcsp.org.pk This heightened electrophilicity of the carbonyl carbon renders the active ester more susceptible to nucleophilic attack by the amine, thereby accelerating the amide bond formation. jcsp.org.pk

This enhanced reactivity proves particularly advantageous in challenging coupling scenarios, such as those involving sterically hindered amino acids or less nucleophilic amines. The accelerated rate of the desired aminolysis reaction effectively outcompetes potential side reactions, resulting in higher yields and purer products. The influence of the nitro group serves as a clear illustration of how electronic modifications can be strategically employed to modulate the reactivity and selectivity of coupling reagents in organic synthesis.

Electronic Effects on the Benzotriazole Ring System

The chemical behavior of this compound is profoundly influenced by the electronic properties of its constituent functional groups. The benzotriazole core is a bicyclic heterocyclic system, and the introduction of a nitro group (-NO₂) at the 5-position of the benzene (B151609) ring dramatically alters the electron distribution across the entire molecule.

The nitro group is a powerful electron-withdrawing group (EWG) due to both resonance and inductive effects. researchgate.netnih.gov This strong electron-withdrawing nature significantly decreases the electron density of the aromatic ring system. sci-hub.se This effect is not localized to the carbon atom to which the nitro group is attached but is propagated throughout the benzotriazole structure. Consequently, the nitrogen atoms within the triazole ring become more electron-deficient. This modulation of the electronic environment is a key factor in the compound's reactivity and its efficacy as a reaction additive. nih.gov The introduction of EWGs like nitro groups can control the properties of the benzotriazole ring, which is significant for various applications. researchgate.net

Table 1: Influence of Substituents on the Electronic Properties of the Benzotriazole Ring
Substituent at 5-PositionElectronic EffectImpact on Benzotriazole RingReference
-NO₂ (Nitro)Strongly Electron-WithdrawingDecreases electron density on the ring, increases acidity of N-H proton. sci-hub.se
-Cl (Chloro)Electron-WithdrawingModerately decreases electron density on the ring. nih.gov
-CH₃ (Methyl)Electron-DonatingIncreases electron density on the ring. nih.gov
-H (Unsubstituted)NeutralBaseline electronic density. nih.gov

Impact on Leaving Group Ability in Substitution Reactions

In many organic reactions, particularly in the formation of amide bonds during peptide synthesis, this compound functions as an auxiliary agent by forming an active ester intermediate. The effectiveness of this process hinges on the ability of the benzotriazolyloxy moiety to act as a good leaving group in a subsequent nucleophilic substitution step. ksu.edu.sabyjus.com

The electronic effects detailed in the previous section directly enhance this leaving group ability. The electron-withdrawing nitro group stabilizes the resulting 5-nitro-1-benzotriazolyloxy anion after it departs. acs.org This stabilization lowers the activation energy of the transition state for the nucleophilic attack, thereby accelerating the rate of reaction. ksu.edu.sa In nucleophilic aromatic substitution (SNAr) reactions, the presence of strongly electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, which facilitates the departure of the leaving group. researchgate.net The benzotriazolyloxy group itself has been demonstrated to be a competent leaving group from sp³ hybridized carbon centers. beilstein-journals.org The addition of a nitro substituent further improves this capability, making the 5-nitro derivative a more effective activating agent than its unsubstituted counterpart, 1-hydroxybenzotriazole (HOBt). nih.gov

Table 2: Comparative Reactivity of HOBt Derivatives as Leaving Groups
Leaving Group PrecursorKey FeatureRelative Leaving Group AbilityApplication NoteReference
1-Hydroxybenzotriazole (HOBt)UnsubstitutedGoodCommonly used to minimize racemization in peptide coupling. peptide.com
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)Electron-withdrawing Cl groupBetterOffers a compromise between the reactivity of HOAt and the cost of HOBt. uniurb.it
This compoundStrongly electron-withdrawing NO₂ groupExcellentIncreased reactivity due to enhanced stabilization of the anionic leaving group. nih.govacs.org
1-Hydroxy-7-azabenzotriazole (HOAt)Pyridine nitrogen in ringExcellentAccelerates coupling and suppresses racemization, but can be explosive. bachem.com

Elucidation of By-product Formation Pathways and Mitigation Strategies

While this compound is an effective activating agent, its use is not without the potential for side reactions and by-product formation. A primary concern in its application in peptide synthesis is the risk of racemization of the activated amino acid residue. peptide.com The activated ester intermediate can be susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.

The use of additives like 1-hydroxybenzotriazole (HOBt) and its derivatives is a key strategy to mitigate this. creative-peptides.com These additives function by rapidly converting the initial, highly reactive activated species (e.g., an O-acylisourea formed from a carbodiimide) into a more stable active ester. This HOBt-ester is less prone to racemization but still sufficiently reactive to couple with the amine component. peptide.comresearchgate.net

Another potential side reaction, particularly in syntheses involving asparagine and glutamine, is the formation of dehydration by-products (e.g., β-cyanoalanine and γ-lactam derivatives). The use of coupling reagents in conjunction with HOBt derivatives can help prevent the formation of these unwanted products. creative-peptides.com In some cases, the reaction conditions themselves can lead to by-products. For instance, in reactions involving the reduction of nitroaryl benzotriazoles, the choice of acid concentration and solvent can lead to the formation of azoxy compounds or undesired alkylation of the product. sci-hub.se Careful control of reaction parameters, such as temperature, solvent, and the stoichiometry of reagents, is therefore essential to minimize by-product formation and ensure high purity of the desired product.

Table 3: Common By-products and Mitigation Strategies
By-productFormation PathwayMitigation StrategyReference
Racemized PeptideDeprotonation of the α-carbon of the activated amino acid.Addition of 1-hydroxybenzotriazole derivatives (e.g., this compound) to form a more stable active ester. peptide.comresearchgate.net
Dehydration Products (from Asn/Gln)Side reaction of the activated carboxyl group of Asparagine or Glutamine residues.Use of coupling reagents like HBTU or HOBt derivatives that inhibit this side reaction. creative-peptides.com
Azoxy CompoundsCondensation of intermediates during the reduction of nitroaryl groups under specific conditions (e.g., low acid concentration).Control of pH and reagent stoichiometry during reduction reactions. sci-hub.se
N-alkylated ProductsSide reaction of a product amine with an alcohol solvent under strongly acidic conditions.Use of appropriate acid concentration and selection of a non-reactive solvent. sci-hub.se

Applications of 5 Nitro 1h 1,2,3 Benzotriazol 1 Ol in Advanced Organic Synthesis

Optimization of Peptide Synthesis Protocols

The synthesis of peptides, essential biomolecules with diverse biological functions, relies heavily on the efficient formation of amide bonds between amino acids. beilstein-journals.orgspbu.ru 5-Nitro-1H-1,2,3-benzotriazol-1-ol, often in conjunction with coupling reagents, plays a crucial role in enhancing the efficiency and fidelity of peptide synthesis. wikipedia.orgsci-hub.se

Strategies for Efficient Amide Bond Formation in Solution Phase

In solution-phase peptide synthesis (SolPPS), the formation of the peptide bond is a critical step that can be prone to side reactions. mdpi.com The use of activating agents is essential to convert the carboxylic acid of one amino acid into a more reactive species that can readily couple with the amino group of another. sci-hub.se this compound serves as an additive in these coupling reactions, often used with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comtcichemicals.com

The addition of this compound helps to form an active ester intermediate. This intermediate is more stable than the O-acylisourea intermediate formed with carbodiimides alone, yet highly reactive towards the amine component. This two-step mechanism, proceeding through the active ester, generally leads to faster and cleaner reactions with higher yields. sci-hub.sebeilstein-journals.org The use of such additives is a well-established strategy to improve the efficiency of amide bond formation in solution-phase synthesis. mdpi.com

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the automated and efficient assembly of peptide chains on a solid support. beilstein-journals.orgnih.gov In SPPS, the C-terminal amino acid is first attached to a resin, and subsequent amino acids are added in a stepwise manner. Each cycle involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. csic.esrsc.org

Similar to its role in solution-phase synthesis, this compound is a valuable additive in SPPS coupling protocols. wikipedia.orgsci-hub.se Its inclusion alongside coupling reagents like DCC or diisopropylcarbodiimide (DIC) facilitates the formation of the active ester, which then reacts with the free amine of the growing peptide chain on the solid support. mdpi.comrsc.org This approach enhances coupling efficiency, particularly for sterically hindered amino acids or "difficult" sequences that are prone to incomplete reactions. sci-hub.se The use of additives like this compound is a standard practice to ensure high-fidelity peptide assembly in automated SPPS. beilstein-journals.org

Techniques for Minimizing Epimerization in Challenging Peptide Sequences

A significant challenge in peptide synthesis is the potential for epimerization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid residue. mdpi.com This side reaction is particularly problematic during the activation of the carboxyl group, a necessary step for peptide bond formation. The formation of a 5(4H)-oxazolone intermediate is a major pathway leading to epimerization. mdpi.com

The use of additives like this compound is a key strategy to suppress epimerization. wikipedia.orgmdpi.com By promoting the rapid formation of an active ester, it provides a more favorable reaction pathway that competes with the formation of the problematic oxazolone (B7731731) intermediate. mdpi.com This is especially critical when coupling amino acids that are highly susceptible to racemization. Research has shown that coupling reagents combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt), a related compound, significantly reduce the extent of epimerization compared to using the coupling agent alone. mdpi.com The electron-withdrawing nitro group in this compound can further enhance its effectiveness in this regard by increasing the reactivity of the active ester and accelerating the desired coupling reaction.

Utility in Non-Peptidic Amide and Ester Syntheses

The utility of this compound extends beyond peptide chemistry to the synthesis of a broader range of amides and esters, which are fundamental functional groups in many organic molecules, including pharmaceuticals and materials. ontosight.aisci-hub.sebeilstein-journals.org

Formation of Complex Amides and Lactams

The same principles that make this compound effective in peptide synthesis apply to the formation of other complex amides. sci-hub.sebeilstein-journals.org The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sci-hub.se Coupling reagents, in combination with additives like this compound, provide a mild and efficient method for amide bond formation. sci-hub.segsconlinepress.com This methodology is valuable for synthesizing a wide array of amides, including those with sterically demanding or electronically diverse substituents.

Furthermore, these reagents can be employed in the synthesis of lactams, which are cyclic amides. The intramolecular cyclization of amino acids to form lactams is a key step in the synthesis of various natural products and pharmacologically active compounds. The use of coupling reagents and additives can facilitate this intramolecular amide bond formation, often with high efficiency. For instance, benzotriazole (B28993) derivatives have been utilized in the synthesis of β-lactam moieties. researchgate.net

Esterification and Transesterification Reactions

The activation of carboxylic acids by this compound and a coupling reagent can also be harnessed for the synthesis of esters. beilstein-journals.org The resulting active ester intermediate can react with an alcohol nucleophile to form the corresponding ester. This method provides a mild alternative to traditional acid-catalyzed esterification, which often requires harsh conditions and may not be suitable for sensitive substrates. tcichemicals.com

While direct transesterification reactions involving this compound are less commonly reported, the principle of activating a carboxylic acid for reaction with an alcohol is well-established. beilstein-journals.orgnih.gov The ability of benzotriazole-based reagents to facilitate the formation of esters from carboxylic acids and alcohols under mild conditions has been demonstrated. beilstein-journals.org This suggests the potential for developing transesterification protocols where a pre-formed ester is reacted with an alcohol in the presence of a suitable catalyst system that could involve a benzotriazole derivative.

Broader Applications in Heterocyclic Chemistry and Fine Chemical Synthesis

The benzotriazole framework is a cornerstone in the synthesis of heterocyclic compounds. lupinepublishers.comethernet.edu.et The introduction of the N-hydroxy and 5-nitro substituents enhances the utility of this scaffold, enabling a range of sophisticated chemical transformations.

A synthetic auxiliary is a chemical entity that is temporarily incorporated into a molecule to facilitate a desired reaction, and is subsequently removed. The benzotriazole group is exceptionally well-suited for this role as it can be easily introduced and can also function as an effective leaving group. lupinepublishers.com The N-hydroxy derivative, and by extension its 5-nitro-substituted variant, excels in this capacity. The benzotriazolyloxy group has demonstrated its capability as a leaving group in substitution reactions.

In studies assessing this leaving group ability, various 1-alkoxy-1H-benzotriazoles were subjected to substitution reactions with nucleophiles such as cyanide, azide, and phenoxide. beilstein-journals.org These reactions, typically conducted at elevated temperatures, proceed to give the substituted products in good yields, demonstrating the effective displacement of the benzotriazolyloxy moiety. beilstein-journals.org This utility is pivotal in synthetic sequences where the temporary installation of the benzotriazole group facilitates the introduction of other key functionalities into a target molecule. The electron-withdrawing nature of the 5-nitro group further enhances the leaving group potential of the 1-hydroxybenzotriazole system, making it more reactive toward nucleophilic displacement.

Table 1: Representative Substitution Reactions Demonstrating the Leaving Group Ability of the Benzotriazolyloxy Moiety The following table is based on data for related 1-alkoxy-1H-benzotriazoles, illustrating the principle of the benzotriazolyloxy group's displacement by various nucleophiles. beilstein-journals.org

Starting Material (1-alkoxy-1H-benzotriazole)NucleophileProduct
1-(Butoxy)-1H-benzotriazoleCyanide (NaCN)Butyronitrile
1-(Butoxy)-1H-benzotriazoleAzide (NaN₃)1-Azidobutane
1-(sec-Butoxy)-1H-benzotriazolePhenoxide (NaOPh)sec-Butyl phenyl ether
1-(Butoxy)-1H-benzotriazoleBenzotriazoleN1/N2-Butylbenzotriazole

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and tandem (or cascade) processes, involving two or more sequential reactions in one pot, represent highly efficient strategies in modern synthesis. rsc.org They offer advantages in terms of atom economy, reduced waste, and operational simplicity.

The 1-hydroxy-1H-benzotriazole scaffold is amenable to such advanced synthetic strategies. Research has demonstrated the viability of tandem deoxygenation and cross-coupling reactions. nih.gov In this approach, a substituted 1-hydroxy-1H-benzotriazole is first deoxygenated, and the resulting intermediate undergoes a subsequent palladium-catalyzed C-C cross-coupling with an arylboronic acid in a one-pot process. nih.gov This methodology allows for the rapid diversification of the benzotriazole core, yielding complex substituted benzotriazoles from simpler precursors. nih.gov The principles of these tandem reactions are applicable to the 5-nitro derivative, providing a powerful tool for constructing libraries of functionalized heterocyclic compounds.

Development of Novel Reagents Incorporating the this compound Moiety

Beyond its direct use in synthesis, this compound serves as a critical building block for the creation of new and more effective chemical reagents.

Peptide coupling agents are indispensable tools for the formation of amide bonds, a fundamental linkage in chemistry and biology. Reagents based on 1-hydroxybenzotriazole (HOBt) are among the most famous and widely used. The mechanism involves the reaction of the coupling agent with a carboxylic acid to form a highly reactive HOBt-ester intermediate, which is then readily attacked by an amine to form the desired amide.

The incorporation of a 5-nitro group onto the HOBt framework significantly enhances the efficacy of such coupling agents. The electron-withdrawing nitro group increases the acidity of the N-hydroxyl proton, making the corresponding active ester intermediate even more reactive and susceptible to nucleophilic attack. This leads to faster reaction rates and higher efficiencies in amide bond formation. This principle underlies the design of advanced coupling agents where the this compound moiety is a key structural component, offering improved performance over first-generation reagents based on unsubstituted HOBt.

The this compound molecule is also a valuable precursor for synthesizing more complex molecular architectures, such as specialized organic ligands and scaffolds for medicinal chemistry. The benzotriazole ring system is a recognized "pharmacophore" and a common structural motif in biologically active compounds. ethernet.edu.et

For instance, the benzotriazole moiety can serve as a surrogate for nucleobases in the synthesis of acyclic nucleoside analogues, some of which have shown potential antiviral activities. beilstein-journals.org The synthesis of such compounds has been demonstrated from 1-hydroxybenzotriazole derivatives, highlighting the role of this scaffold in creating molecules of biological relevance. beilstein-journals.org Furthermore, the nitro group on the benzene (B151609) ring acts as a versatile chemical handle. It can be readily reduced to an amino group, which can then be further functionalized, allowing for the creation of a diverse array of derivatives. jraic.com This strategic functionalization makes this compound a key starting material for building libraries of compounds for drug discovery and for developing specialized ligands for catalysis. jraic.com

Computational and Theoretical Studies on 5 Nitro 1h 1,2,3 Benzotriazol 1 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of molecules. psu.edu For 5-nitro-1H-1,2,3-benzotriazol-1-ol, these studies provide fundamental insights into its molecular properties.

Density Functional Theory (DFT) has become a standard method for predicting the molecular structure and stability of chemical compounds. nih.govresearchgate.net Calculations are performed to optimize the geometry of the molecule and to determine its most stable conformation. These theoretical calculations can be compared with experimental data, where available, to validate the computational model. researchgate.netscispace.com

Computed Properties of this compound

Property Value
Molecular Formula C6H4N4O3
Molecular Weight 180.12 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Topological Polar Surface Area 99.3 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 289

Table generated from data available in PubChem. nih.gov

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. youtube.comchalmers.se The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. psu.edu

Modeling of Reaction Pathways and Transition States

Computational modeling allows for the investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

N-acylbenzotriazoles are widely used as efficient acylating agents in organic synthesis. semanticscholar.orgresearchgate.netacs.org The activation of a carboxylic acid by converting it into an N-acylbenzotriazole derivative enhances its reactivity towards nucleophiles. semanticscholar.org Computational simulations can model the entire process of acyl activation and subsequent transfer to a nucleophile.

These simulations can elucidate the role of the benzotriazole (B28993) moiety in facilitating the acyl transfer. The reaction pathway can be mapped out, identifying key intermediates and the transition state for the rate-determining step. This provides valuable information for optimizing reaction conditions and designing more efficient acylating agents. semanticscholar.org

For chiral molecules, the process of racemization, or the conversion of one enantiomer into an equal mixture of both, is of significant interest. Theoretical calculations can be employed to predict the energy barriers associated with racemization. This is particularly relevant for applications where stereochemical integrity is crucial.

In the context of reactions involving derivatives of this compound, if chiral centers are present, computational models can predict the likelihood of racemization under different conditions. This is achieved by calculating the energy of the transition state for the racemization process. A high energy barrier would indicate that the compound is configurationally stable.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are critical to their physical and biological properties.

Conformational analysis of this compound involves identifying the different possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. uni-tuebingen.de This is particularly important due to the presence of the rotatable hydroxyl group. Computational methods can predict the most stable conformer and the energy differences between various conformations.

Furthermore, these studies can model intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the solid-state structure and properties of the compound. The nitro and hydroxyl groups, along with the aromatic benzotriazole ring, provide multiple sites for such interactions. acs.org Understanding these interactions is key to predicting the crystal packing and ultimately the material properties of this compound.

Hydrogen Bonding Networks and Tautomeric Equilibria

The structure of this compound allows for the existence of different tautomeric forms. The parent compound, 1H-benzotriazole, exists in two tautomeric forms: the more stable benzenoid form and the quinonoid form. mdpi.com The presence of substituents, such as the nitro and hydroxyl groups in this compound, can influence the equilibrium between these forms.

Theoretical studies have shown that for 1H-benzotriazole, the benzenoid tautomer is more stable than the quinonoid tautomer by approximately 21 kJ/mol. mdpi.com This difference in stability is attributed to the greater dipole moment of the benzenoid form compared to the quinonoid form. mdpi.com Consequently, most derivatives of benzotriazole exist as the N(1)-isomer. mdpi.com

Hydrogen bonding plays a crucial role in the structure and properties of benzotriazole derivatives. In the solid state and in solution, these molecules can form intermolecular hydrogen bonds, influencing their packing and reactivity. For instance, N-benzyloxy-1H-benzotriazole-1-carboxamide forms a hydrogen-bonded tetramer. thegoodscentscompany.com In the context of this compound, both the hydroxyl group and the nitro group can participate in hydrogen bonding, acting as hydrogen bond donors and acceptors, respectively. This capability allows for the formation of complex hydrogen-bonding networks.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding these interactions. For example, DFT calculations have been used to study the structural and antimicrobial activities of metal complexes containing benzotriazole derivatives, highlighting the importance of such computational evaluations. nih.gov The ability to form hydrogen bonds is a key feature in the design of dynamic molecular systems where the directionality of hydrogen bonds can be switched. bris.ac.uk

Solvent Effects on Reactivity and Conformation

The reactivity and conformation of this compound are significantly influenced by the solvent environment. The polarity of the solvent can affect the tautomeric equilibrium and the strength of intra- and intermolecular hydrogen bonds.

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a phenomenon observed in compounds where the electronic distribution in the ground and excited states is different. While specific studies on the solvatochromism of this compound are not detailed in the provided results, the principles can be applied. The effect of the solvent on the rate of reaction of diazodiphenylmethane (B31153) with various acids in different alcohols has been analyzed in terms of the solvent's relative permittivity. researchgate.net This indicates that solvent polarity plays a critical role in reaction kinetics involving such compounds.

Furthermore, theoretical calculations using methods like Tomasi's method can be employed to analyze the formation of intermolecular hydrogen bonds in solution. researchgate.net Such analyses are crucial for predicting how a molecule like this compound will behave in different solvent systems, which is vital for its application in chemical synthesis or materials science. ontosight.ai For instance, the pKa values of hydroxy-benzophenones have been shown to be dependent on the composition of ethanol-water mixtures, highlighting the significant role of the solvent environment on the acidic properties of a hydroxyl group attached to an aromatic system. researchgate.net

Structure-Reactivity Relationship Studies of this compound Derivatives

The chemical structure of this compound, with its benzotriazole core substituted with a nitro group and a hydroxyl group, provides a versatile scaffold for developing new molecules with specific functionalities. ontosight.ai Structure-reactivity relationship studies aim to understand how modifications to this core structure affect the chemical and biological properties of the resulting derivatives.

Benzotriazole and its derivatives are known for a wide range of applications, including their use as corrosion inhibitors and their potential in medicinal chemistry. thegoodscentscompany.comgrowingscience.com The introduction of different substituents onto the benzotriazole ring can modulate its electronic properties and, consequently, its reactivity and biological activity.

For example, the synthesis of various benzotriazole derivatives has been a subject of extensive research. researchgate.net These studies often involve the synthesis of a series of related compounds followed by the evaluation of their properties, allowing for the establishment of structure-activity relationships. Computational methods, such as DFT, are frequently used to support experimental findings by providing insights into the electronic structure and reactivity of the synthesized compounds. nih.gov

The following table summarizes some key computed properties of this compound, which are fundamental to understanding its reactivity.

PropertyValue
Molecular Formula C₆H₄N₄O₃
Molecular Weight 180.12 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Topological Polar Surface Area 99.9 Ų
Complexity 247
Data sourced from PubChem CID 2303772 nih.gov

These properties indicate that this compound is a polar molecule with the potential to engage in multiple hydrogen bonding interactions, which is a key determinant of its chemical behavior and its interactions in biological systems.

Based on the provided search results, a detailed article focusing solely on the chemical compound “this compound” cannot be generated. The search results contain information on related but distinct compounds such as 5-nitro-1H-benzotriazole clockss.orgnih.govmolport.comnist.govnih.gov and 1-hydroxybenzotriazole (B26582) (HOBt) wikipedia.org, as well as general methodologies in benzotriazole synthesis and flow chemistry. researchgate.netnih.govewadirect.com However, there is no specific data or research detailed for the combined structure of "this compound" within the search results. Therefore, it is not possible to construct an article that adheres to the strict requirement of focusing exclusively on the requested compound and its specified research avenues.

Q & A

Q. What are the optimal synthetic routes for 5-nitro-1H-1,2,3-benzotriazol-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step pathways, such as nitration of precursor benzotriazole derivatives or coupling reactions with nitro-containing reagents. Key considerations include:

  • Reagent Selection: Use nitrating agents like nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and nitro group effects on chemical shifts .
    • 13C NMR: Confirm nitro substitution via deshielded carbons adjacent to the nitro group (δ 120–140 ppm) .
  • IR Spectroscopy: Detect nitro (N–O) stretches at 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 195.02 for C₆H₄N₄O₃) .

Advanced Research Questions

Q. How can electronic and steric effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to map electron density and predict reactive sites (e.g., nitro group’s electron-withdrawing effect activates the triazole ring at C4/C5 positions) .
  • Kinetic Studies: Monitor reaction rates under varying pH and temperatures to assess nitro group’s impact. For example, basic conditions (pH >10) may deprotonate the hydroxyl group, altering nucleophilic attack pathways .
  • Substituent Screening: Compare reactivity with analogs (e.g., 5-chloro or 5-methoxy derivatives) to isolate nitro-specific effects .

Q. How should researchers address contradictions in reported biological activity data for benzotriazole derivatives like this compound?

Methodological Answer:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity with E. coli ATCC 25922) to minimize variability .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, regression) to identify outliers or confounding factors (e.g., solvent polarity in cell-based assays) .
  • Structure-Activity Relationship (SAR) Studies: Correlate substituent effects (e.g., nitro vs. methyl groups) with activity trends to resolve mechanistic discrepancies .

Q. What strategies are effective for analyzing thermal stability and degradation pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 25–400°C at 10°C/min) to identify decomposition temperatures .
  • High-Performance Liquid Chromatography (HPLC): Track degradation products (e.g., nitroso derivatives) under accelerated aging conditions (40°C, 75% humidity) .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) or trapping agents (e.g., TEMPO) to isolate intermediates during thermal breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.